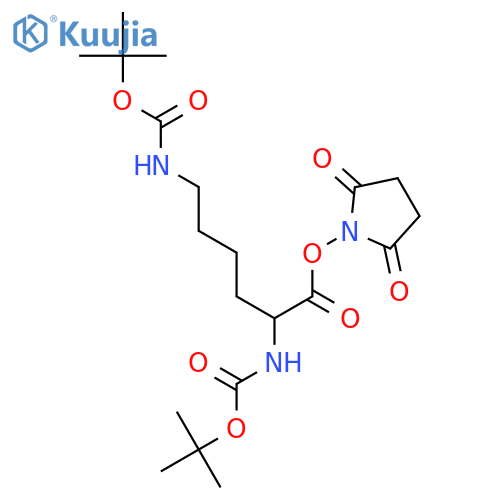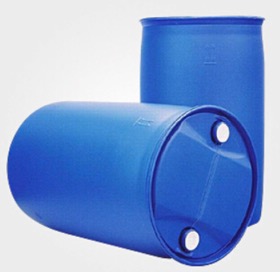Cas no 30189-36-7 (Boc-Lys(Boc)-OSu)

Boc-Lys(Boc)-OSu structure
商品名:Boc-Lys(Boc)-OSu
CAS番号:30189-36-7
MF:C20H33N3O8
メガワット:443.491326093674
MDL:MFCD00057898
CID:53583
PubChem ID:57647321
Boc-Lys(Boc)-OSu 化学的及び物理的性質
名前と識別子
-
- (S)-2,5-Dioxopyrrolidin-1-yl 2,6-bis((tert-butoxycarbonyl)amino)hexanoate
- Boc-Lys(Boc)-OSu
- (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
- H-Glu(OEt)-OEt·HCl
- N,N'-Di-Boc-L-lysine hydroxysuccinimide ester
- Nα,ε-Bis-Boc-L-lysine N-hydroxysuccinimide ester
- A,N
- A-Di-Boc-L-lysine hydroxysuccinimide ester
- Boc-L-Lys(Boc)-OSu
- diboc-lysin-N-hydroxysuccinimid ester
- Nalpha,Nepsilon-Di-Boc-L-lysine hydroxysuccinimide ester
- N-α,e-di-Boc-L-lysine N-hydroxysucciMide ester
- N,N -Di-Boc-L-lysine hydroxysuccinimide ester
- PubChem14936
- N
- IQVLXQGNLCPZCL-ZDUSSCGKSA-N
- C20H33N3O8
- U798
- AB1006885
- AX8009107
- ST24035783
- ST51014923
-
- MDL: MFCD00057898
- インチ: 1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m0/s1
- InChIKey: IQVLXQGNLCPZCL-ZDUSSCGKSA-N
- ほほえんだ: O(C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)N1C(C([H])([H])C([H])([H])C1=O)=O
- BRN: 1559007
計算された属性
- せいみつぶんしりょう: 443.226765g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 回転可能化学結合数: 13
- どういたいしつりょう: 443.226765g/mol
- 単一同位体質量: 443.226765g/mol
- 水素結合トポロジー分子極性表面積: 140Ų
- 重原子数: 31
- 複雑さ: 678
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 12
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.21
- ゆうかいてん: 74-85°C
- 屈折率: 1.513
- すいようせい: Slightly soluble in water.
- PSA: 140.34000
- LogP: 2.90160
- ひせんこうど: -27° to -23° (c=1, DMF)
- 光学活性: [α]20/D −25.5±1.5°, c = 1% in DMF
- ようかいせい: 未確定
- かんど: Moisture Sensitive
Boc-Lys(Boc)-OSu セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 福カードFコード:10-21
- ちょぞうじょうけん:−20°C
Boc-Lys(Boc)-OSu 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Boc-Lys(Boc)-OSu 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B657060-25g |
Boc-Lys(Boc)-OSu |
30189-36-7 | 25g |
$ 184.00 | 2023-09-08 | ||
| eNovation Chemicals LLC | D914618-25g |
Nalpha,Nepsilon-Di-Boc-L-lysine N-Hydroxysuccinimide Ester |
30189-36-7 | 97% | 25g |
$570 | 2023-09-03 | |
| TRC | B657060-100g |
Boc-Lys(Boc)-OSu |
30189-36-7 | 100g |
$ 552.00 | 2023-04-18 | ||
| abcr | AB338115-25 g |
Boc-Lys(Boc)-OSu, 95%; . |
30189-36-7 | 95% | 25g |
€388.90 | 2023-06-21 | |
| Key Organics Ltd | DS-17495-10G |
Boc-Lys(Boc)-Osu |
30189-36-7 | >95% | 10g |
£60.00 | 2025-02-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B116707-5g |
Boc-Lys(Boc)-OSu |
30189-36-7 | 97% | 5g |
¥255.90 | 2023-09-04 | |
| BAI LING WEI Technology Co., Ltd. | J20M03302-100g |
Boc-Lys(Boc)-OSu |
30189-36-7 | 100g |
¥8118 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | K14H62068-25g |
Boc-Lys(Boc)-OSu |
30189-36-7 | 97% | 25g |
¥7573 | 2023-11-24 | |
| abcr | AB338115-5g |
Boc-Lys(Boc)-OSu, 95%; . |
30189-36-7 | 95% | 5g |
€101.40 | 2025-02-14 | |
| Fluorochem | M03302-1g |
Boc-Lys(Boc)-OSu |
30189-36-7 | 95% | 1g |
£19.00 | 2022-02-28 |
Boc-Lys(Boc)-OSu 関連文献
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
30189-36-7 (Boc-Lys(Boc)-OSu) 関連製品
- 2480-93-5(Nα-(tert-Butoxycarbonyl)-NΔ-carbobenzoxy-L-ornithine)
- 3845-64-5(Boc-Met-OSu)
- 2389-45-9((S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid)
- 2488-15-5((tert-Butoxycarbonyl)-L-methionine)
- 3392-08-3(Boc-Ile-OSU)
- 42002-18-6(Boc-Asn-Osu)
- 26060-98-0(BOC-D-MET-OSU)
- 1676-90-0(Boc-Asp(OtBu)-OH)
- 2389-60-8(Nepsilon-(tert-Butoxycarbonyl)-Nalpha-carbobenzoxy-L-lysine)
- 2483-46-7((S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:30189-36-7)Boc-Lys(Boc)-OSu

清らかである:99%/99%
はかる:25g/100g
価格 ($):171.0/618.0
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
(CAS:30189-36-7)Boc-Lys(Boc)-OSu

清らかである:
はかる:
価格 ($):問い合わせ/問い合わせ